molecular formula C16H11FN2O B8355392 4-Fluoro-N-quinolin-3-yl-benzamide

4-Fluoro-N-quinolin-3-yl-benzamide

Cat. No.: B8355392
M. Wt: 266.27 g/mol
InChI Key: DGGLXGABYZUJGW-UHFFFAOYSA-N
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Description

4-Fluoro-N-quinolin-3-yl-benzamide is a fluorinated benzamide derivative featuring a quinoline moiety substituted at the 3-position. The compound’s structure combines a benzamide scaffold with a quinoline heterocycle, a design often exploited in medicinal chemistry for targeting enzymes or receptors due to the electronic and steric properties imparted by fluorine and the aromatic system.

Properties

Molecular Formula

C16H11FN2O

Molecular Weight

266.27 g/mol

IUPAC Name

4-fluoro-N-quinolin-3-ylbenzamide

InChI

InChI=1S/C16H11FN2O/c17-13-7-5-11(6-8-13)16(20)19-14-9-12-3-1-2-4-15(12)18-10-14/h1-10H,(H,19,20)

InChI Key

DGGLXGABYZUJGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The activity and properties of 4-Fluoro-N-quinolin-3-yl-benzamide can be contextualized through comparisons with analogs differing in substituent patterns or heterocyclic systems. Key examples include:

Compound Name Substituents/Modifications Molecular Weight IC50 (µM) Key Features
(E)-2-(1-(4-Fluorobenzyl)-...-yl)acetamide 4-Fluorobenzyl, quinolin-6-yl - 5.503 Fluorine enhances electron-withdrawing effects
(E)-2-(5-Fluoro-1-(4-nitrobenzyl)-...acetamide 4-Nitrobenzyl, quinolin-6-yl - 5.928 Nitro group increases polarity and reactivity
(E)-2-(1-(4-Ethoxybenzyl)-...acetamide 4-Ethoxybenzyl, quinolin-6-yl - 5.171 Ethoxy group improves lipophilicity
6-Bromo-7-fluoro-3-nitroquinolin-4-ol Bromo, nitro, fluoro on quinoline 296.05 - Halogenation enhances stability
3-Fluoro-N-[4-methyl-3-...]benzamide Morpholinyl, thiazolyl, methyl substituents - - Complex pharmacophore for targeted binding

Key Observations:

  • Substituent Position: The quinolin-3-yl group in the target compound contrasts with quinolin-6-yl analogs (e.g., ), suggesting positional isomerism may influence binding interactions or solubility .
  • Lipophilicity: Ethoxy and morpholinyl groups () may improve membrane permeability, a critical factor in drug design .

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